Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate
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Overview
Description
Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features multiple functional groups, including fluorophenyl, amino, oxo, and thioxo groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with an amine.
Esterification: The final step involves esterification, where the benzoate ester is formed by reacting the intermediate with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thioxo groups, leading to the formation of sulfoxides or sulfonic acids.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Substitution: The aromatic fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfonic acids.
Reduction: Alcohols.
Substitution: Amino-substituted aromatics, thiol-substituted aromatics.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The fluorophenyl groups are known to enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorophenyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-fluorophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate
- Ethyl 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. The presence of both fluorophenyl and thioxo groups is particularly notable, as it may enhance both chemical stability and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C27H22F2N4O5S |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
ethyl 4-[4-[2-(4-fluoroanilino)-2-oxoethyl]-3-[(3-fluorobenzoyl)amino]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C27H22F2N4O5S/c1-2-38-26(37)16-6-12-21(13-7-16)32-25(36)22(15-23(34)30-20-10-8-18(28)9-11-20)33(27(32)39)31-24(35)17-4-3-5-19(29)14-17/h3-14,22H,2,15H2,1H3,(H,30,34)(H,31,35) |
InChI Key |
HDYHZUSLUOZMAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC(=O)C3=CC(=CC=C3)F)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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